![molecular formula C16H19BrN4O B2376416 5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine CAS No. 2379998-24-8](/img/structure/B2376416.png)
5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pyrimidine derivatives and has been found to have potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been found to induce apoptosis in cancer cells. In addition, it has been shown to have antiviral activity against certain viruses.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine in lab experiments include its potential as an anticancer and antiviral agent. It has also been found to have potential as a probe in imaging studies. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine. One direction is to further study its potential as an anticancer and antiviral agent. Another direction is to explore its potential as a probe in imaging studies. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis process. Finally, there is a need for in vivo studies to evaluate its efficacy and safety.
In conclusion, 5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine is a chemical compound that has gained significant attention in scientific research. It has potential applications in various fields of research, including cancer and viral research. Although its mechanism of action is not fully understood, it has been found to have several biochemical and physiological effects. The synthesis process is complex, but its potential as a probe in imaging studies makes it a promising compound for future research.
Synthesis Methods
The synthesis of 5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine is a multi-step process involving several chemical reactions. The initial step involves the synthesis of 4-(pyridin-3-ylmethyl)piperidine, which is then reacted with 2-bromo-5-methoxypyrimidine to obtain the final product. The synthesis process has been optimized to obtain a high yield of the compound with good purity.
Scientific Research Applications
5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antiviral properties, where it has shown activity against certain viruses. In addition, it has been studied for its potential use as a probe in imaging studies.
properties
IUPAC Name |
5-bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c17-15-9-19-16(20-10-15)22-12-13-3-6-21(7-4-13)11-14-2-1-5-18-8-14/h1-2,5,8-10,13H,3-4,6-7,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLATYGPOAHMTNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)CC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate](/img/structure/B2376333.png)
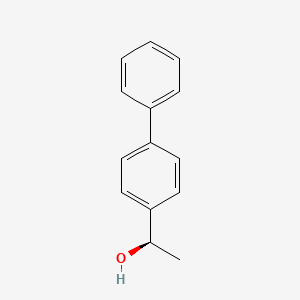
![N-Methyl-N-[2-[3-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2376336.png)
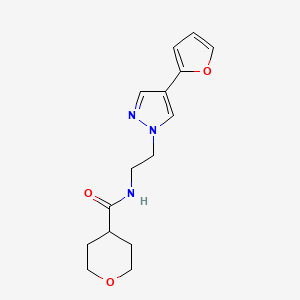
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate](/img/structure/B2376339.png)
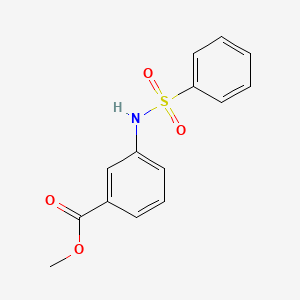

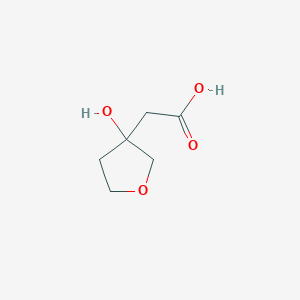
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2376345.png)
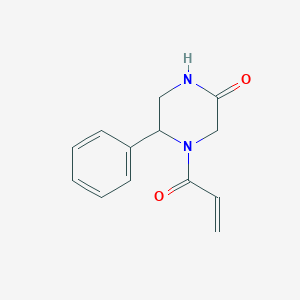
![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2376349.png)
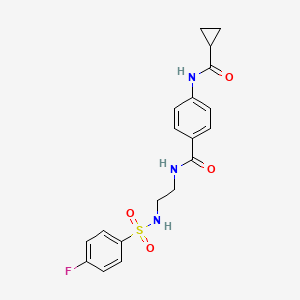
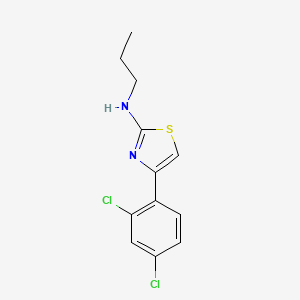
![6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2376356.png)